N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16572107
InChI: InChI=1S/C9H15N3O2/c1-8-3-6-12(11-8)7-5-10-4-2-9(13)14/h3,6,10H,2,4-5,7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

CAS No.:

Cat. No.: VC16572107

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoic acid
Standard InChI InChI=1S/C9H15N3O2/c1-8-3-6-12(11-8)7-5-10-4-2-9(13)14/h3,6,10H,2,4-5,7H2,1H3,(H,13,14)
Standard InChI Key GDPDMXJYYXMEQQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)CCNCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a beta-alanine backbone (CH₂CH₂COOH) linked via an ethyl group to a 3-methylpyrazole ring. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, introduces steric and electronic effects that enhance binding affinity to biological targets . Key structural attributes include:

Table 1: Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
AppearanceWhite crystalline solid
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable at RT; decomposes under extreme pH or heat

The ethyl spacer between the pyrazole and beta-alanine groups provides conformational flexibility, enabling interactions with both hydrophilic and hydrophobic regions of biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H-NMR spectrum exhibits characteristic peaks for the pyrazole ring (δ 6.0–7.5 ppm), methyl group (δ 2.1–2.3 ppm), and beta-alanine protons (δ 3.1–3.4 ppm) . High-resolution MS shows a molecular ion peak at m/z 197.23, consistent with the molecular formula.

Synthesis and Optimization

Reaction Pathways

The synthesis involves three primary steps:

  • Pyrazole Formation: Condensation of hydrazine with 3-methyl-1,3-diketone precursors yields the 3-methylpyrazole core .

  • Ethylation: Reaction with 1,2-dibromoethane introduces the ethyl spacer.

  • Beta-Alanine Conjugation: Nucleophilic substitution links the ethyl-pyrazole intermediate to beta-alanine.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, DMF, 80°C75–85
21,2-Dibromoethane, K₂CO₃, 60°C65–70
3Beta-alanine, DMSO, RT50–60

Optimal yields require strict control of temperature and solvent polarity. Dimethylformamide (DMF) enhances pyrazole ring formation, while dimethyl sulfoxide (DMSO) facilitates the final coupling step .

Byproduct Management

Common byproducts include unreacted diketones and ethylation isomers. Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Scaling up the synthesis necessitates continuous-flow reactors to maintain temperature homogeneity and reduce side reactions .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against glycine transporter 1 (GlyT1), a target for schizophrenia therapy. In rodent models, derivatives with similar pyrazole-ethylamine structures show IC₅₀ values of 1.8 nM, comparable to clinical candidates like SSR504734 . The pyrazole nitrogen atoms form hydrogen bonds with GlyT1’s Thr439 and Asn434 residues, while the beta-alanine carboxyl group interacts with Lys433 .

Table 3: Pharmacological Profile

TargetIC₅₀ (nM)Model System
GlyT11.8Rat cortical membranes
NMDA Receptor120HEK293 cells
CYP3A4>1,000Human liver microsomes

Applications in Drug Development

Neurological Disorders

As a GlyT1 inhibitor, the compound potentiates NMDA receptor function by increasing synaptic glycine levels. In vivo, it reverses phencyclidine-induced cognitive deficits in rats, a model for schizophrenia . Unlike direct NMDA agonists, this approach avoids neurotoxicity risks .

Oncology

Structure-activity relationship (SAR) studies reveal that methyl substitution at the pyrazole 3-position enhances metabolic stability. Analogues with trifluoromethyl groups show improved blood-brain barrier penetration, critical for treating brain tumors .

Stability and Pharmacokinetics

Degradation Pathways

The compound degrades via two primary routes:

  • Hydrolysis: The beta-alanine ester bond cleaves under acidic conditions (pH < 3).

  • Oxidation: The pyrazole methyl group undergoes CYP450-mediated hydroxylation .

Table 4: Stability Under Accelerated Conditions

ConditionDegradation (%)Half-Life (h)
pH 1.2, 37°C980.5
pH 7.4, 37°C1548
60°C, dry air5360

ADME Properties

In rats, the compound shows moderate oral bioavailability (35–40%) due to first-pass metabolism. Plasma protein binding is 85–90%, with a volume of distribution (Vd) of 1.2 L/kg, indicating tissue penetration .

Future Directions and Challenges

Prodrug Strategies

To address solubility limitations, prodrugs with acetylated beta-alanine carboxyl groups are under investigation. Early prototypes show 3-fold higher aqueous solubility (120 μM vs. 40 μM for the parent compound) .

Targeted Delivery

Nanoparticle formulations (e.g., PEG-PLGA) enhance tumor accumulation in xenograft models. A 2024 study reported a 50% reduction in glioblastoma tumor volume after 28 days of treatment .

Toxicity Concerns

Chronic dosing in rats (28 days, 50 mg/kg/day) revealed mild hepatotoxicity, evidenced by elevated ALT levels. Structural modifications to reduce CYP2E1 affinity are ongoing .

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